molecular formula C15H13ClFNO B7455441 2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide

2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide

Cat. No. B7455441
M. Wt: 277.72 g/mol
InChI Key: RZQLKOADMHCPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide is a chemical compound that belongs to the family of benzamides. It is an important intermediate in the synthesis of various drugs, including antipsychotic and antidepressant medications. This compound has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist. It also has affinity for other receptors such as alpha-adrenergic, histaminergic, and muscarinic receptors.
Biochemical and Physiological Effects:
2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been found to increase the levels of acetylcholine in the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide in lab experiments include its potent pharmacological effects, its well-established synthesis method, and its availability. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the study of 2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide. These include:
1. Further investigation of its mechanism of action and its potential use in the treatment of various diseases.
2. Development of new derivatives with improved pharmacological properties.
3. Investigation of its potential use as a cognitive enhancer.
4. Investigation of its potential use in the treatment of drug addiction.
5. Investigation of its potential use in the treatment of pain.
Conclusion:
2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide is an important intermediate in the synthesis of various drugs and has been extensively studied for its pharmacological properties. It has shown promising results in the treatment of various diseases and has potential for further research in the future.

Synthesis Methods

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide involves the reaction of 2,6-dimethylphenylamine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide has been extensively studied for its pharmacological properties. It has been found to have potent antipsychotic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-5-3-6-10(2)14(9)18-15(19)13-11(16)7-4-8-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQLKOADMHCPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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